molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide

Cat. No.: B2750810
CAS No.: 2034564-03-7
M. Wt: 265.39
InChI Key: QBGDVDKFENAJPB-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide: is an organic compound that belongs to the class of amides. This compound features a propionamide group attached to a bithiophene moiety via an ethyl linker. The presence of the bithiophene unit imparts unique electronic properties to the molecule, making it of interest in various fields of research, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide typically involves the following steps:

    Formation of the Bithiophene Intermediate: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.

    Attachment of the Ethyl Linker: The bithiophene intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the Propionamide Group: The final step involves the reaction of the ethyl-bithiophene intermediate with propionyl chloride in the presence of a base to form the propionamide group.

Industrial Production Methods: Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The bithiophene unit can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The propionamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bithiophene unit can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Functionalized bithiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.

Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications allows for the creation of labeled derivatives for imaging studies.

Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Researchers are exploring its use in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide involves its interaction with specific molecular targets. The bithiophene unit can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The propionamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function.

Comparison with Similar Compounds

  • N-(2-(2-Bromoethoxy)ethyl)propionamide
  • N-(2-(2-Chloroethoxy)ethyl)propionamide
  • N-(2-(2-Fluoroethoxy)ethyl)propionamide

Comparison: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it more suitable for applications in organic electronics compared to its halogenated counterparts. The bithiophene unit also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGDVDKFENAJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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